SUR1/Kir6.2 Potassium Channel Binding: N-Butyl-4-chlorophenylsulfonyl-acetamide vs. Clinical Sulfonylureas and Alkylsulfonyl Antitubercular Analogs
This compound demonstrates weak but measurable affinity for the SUR1/Kir6.2 potassium channel complex, with an IC50 of 224,000 nM (224 μM) for displacement of [³H]glibenclamide in HEK293 cells co-expressing human SUR1 and Kir6.2 under low-affinity state conditions [1]. This activity is approximately 10,000-fold weaker than the clinical sulfonylurea glibenclamide (IC50 ~5-20 nM in comparable assays), and significantly weaker than N-octanesulfonylacetamide (OSA) which shows antitubercular MIC90 values in the 1-10 μg/mL range. Notably, the assay distinguishes between low-affinity (IC50 224,000 nM) and high-affinity (IC50 640 nM) binding states, with intermediate affinity (IC50 487,000 nM) observed without additive supplementation [1]. This state-dependent binding profile provides a unique tool compound for probing SUR1 allosteric modulation mechanisms, distinct from both potent sulfonylurea insulin secretagogues and antitubercular alkylsulfonylacetamides that lack SUR1 activity altogether [2].
| Evidence Dimension | SUR1/Kir6.2 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 224,000 nM (low-affinity state); IC50 = 640 nM (high-affinity state) |
| Comparator Or Baseline | Glibenclamide (glyburide): IC50 ≈ 5-20 nM; OSA (N-octanesulfonylacetamide): MIC90 = 1-10 μg/mL antitubercular |
| Quantified Difference | ~10,000-fold weaker than glibenclamide; ~100-200-fold weaker SUR1 binding than OSA antitubercular potency |
| Conditions | HEK293 cells co-expressing human SUR1 and Kir6.2; [³H]glibenclamide displacement assay |
Why This Matters
The weak, state-dependent SUR1 binding enables use as a negative control or tool compound for allosteric modulation studies, filling a potency niche between high-affinity clinical sulfonylureas and SUR1-inactive alkylsulfonyl antituberculars.
- [1] BindingDB. BDBM50023475 (CHEMBL2111887). Affinity data for N-butyl-2-(4-chlorophenyl)sulfonyl-acetamide at SUR1/Kir6.2. Accessed April 2026. View Source
- [2] Jones PB, Parrish NM, Houston TA, Stapon A, Bansal NP, Dick JD, Townsend CA. A new class of antituberculosis agents. Journal of Medicinal Chemistry. 2000;43(17):3304-3314. View Source
